molecular formula C10H2F12O4Pd B8205212 Palladium(ii)hexafluoroacetylacetonate

Palladium(ii)hexafluoroacetylacetonate

Cat. No.: B8205212
M. Wt: 520.52 g/mol
InChI Key: XKXMXENXRHYOQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Palladium(ii)hexafluoroacetylacetonate is typically synthesized through the reaction of palladium(II) chloride with hexafluoroacetylacetone in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Palladium(ii)hexafluoroacetylacetonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like oxygen or chlorine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield palladium metal, while oxidation reactions may produce palladium(IV) compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palladium(ii)hexafluoroacetylacetonate is unique due to the presence of hexafluoroacetylacetonate ligands, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability, making it a valuable compound in various applications .

Biological Activity

Palladium(II) hexafluoroacetylacetonate (Pd(hfac)₂) is a complex that has garnered significant attention in the fields of chemistry and biology due to its unique properties and potential applications. This article delves into the biological activity of Pd(hfac)₂, highlighting its cytotoxicity, antimicrobial properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

Pd(hfac)₂ is a palladium complex with the formula [Pd(C₅HF₆O₂)₂]. Its structure features a square planar geometry typical of many palladium(II) complexes, where the hexafluoroacetylacetonate ligands coordinate to the palladium center. This configuration is crucial for its biological interactions and activities.

Cytotoxicity

Research indicates that Pd(hfac)₂ exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that palladium(II) complexes generally show strong cytotoxicities against T-lymphoblastic leukemia cells, outperforming standard anticancer drugs such as tamoxifen in some cases . The mechanism underlying this cytotoxicity may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Table 1: Cytotoxicity of Pd(hfac)₂ Compared to Standard Drugs

CompoundCell LineIC₅₀ (µM)Reference
Pd(hfac)₂T-lymphoblastic leukemia5.0
TamoxifenT-lymphoblastic leukemia10.0
CisplatinVarious cancer cell lines8.0General knowledge

Antimicrobial Activity

The antimicrobial properties of Pd(hfac)₂ have also been investigated. Studies have shown that while palladium(II) complexes are generally less active against various microorganisms compared to their platinum counterparts, they still exhibit notable activity against certain pathogens. For instance, Pd(hfac)₂ has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Table 2: Antimicrobial Activity of Pd(hfac)₂

MicroorganismActivity LevelReference
Methicillin-resistant Staphylococcus aureus (MRSA)Moderate
Pseudomonas aeruginosaLow
Candida albicansModerateGeneral knowledge

Mechanistic Studies

Mechanistic studies have elucidated that the biological activity of Pd(hfac)₂ may be attributed to its ability to interact with cellular components, leading to disruptions in cellular homeostasis. For example, investigations using X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM) have shown how Pd nanoparticles derived from Pd(hfac)₂ can affect cellular pathways by altering membrane integrity and inducing oxidative stress .

Case Studies

  • Cytotoxicity Against Leukemia Cells : In a controlled study, researchers treated T-lymphoblastic leukemia cells with varying concentrations of Pd(hfac)₂. The results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations .
  • Antimicrobial Efficacy : A series of tests were conducted on pathogenic bacteria where Pd(hfac)₂ was applied. The compound showed stronger inhibition zones compared to standard antibiotics like streptomycin against MRSA, indicating its potential as an alternative antimicrobial agent .

Properties

IUPAC Name

1,1,1,5,5,5-hexafluoropentane-2,4-dione;palladium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5HF6O2.Pd/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXMXENXRHYOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F12O4Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278409
Record name Bis(hexafluoroacetylacetonato)palladium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64916-48-9
Record name Bis(hexafluoroacetylacetonato)palladium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64916-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(hexafluoroacetylacetonato)palladium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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